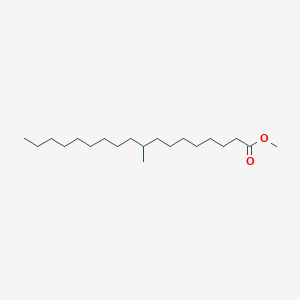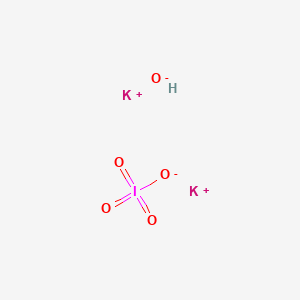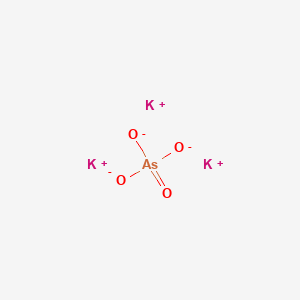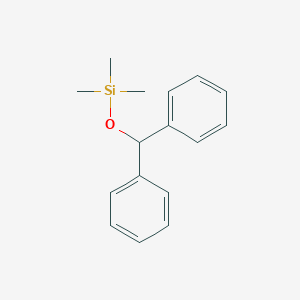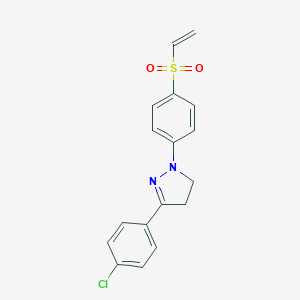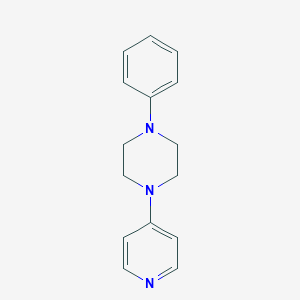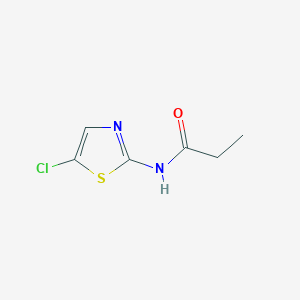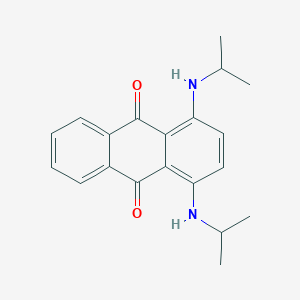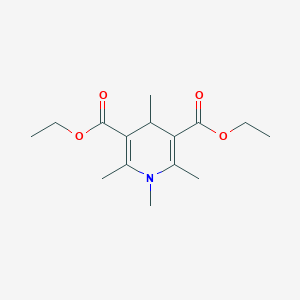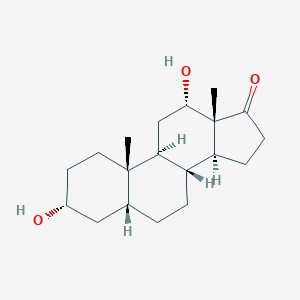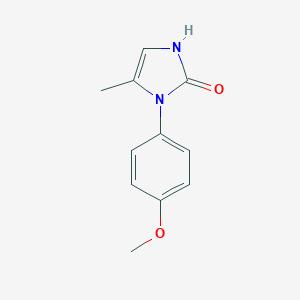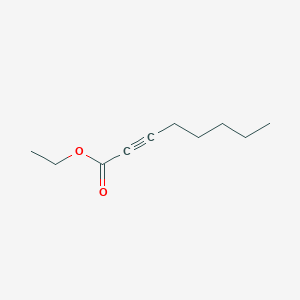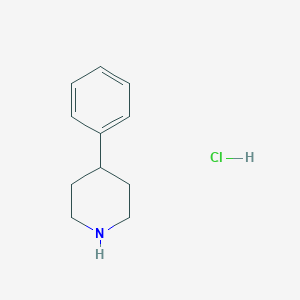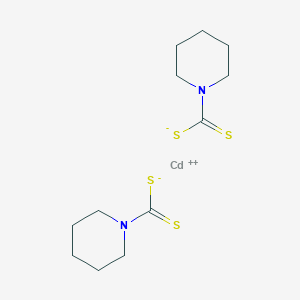
Cadmium bis(piperidine-1-carbodithioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium bis(piperidine-1-carbodithioate) is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a cadmium complex that is formed by the reaction of cadmium chloride with piperidine-1-carbodithioate. The resulting compound has been found to have several interesting properties that make it useful in various research applications.
Mécanisme D'action
The mechanism of action of cadmium bis(piperidine-1-carbodithioate) involves its ability to bind to and inhibit various enzymes that are involved in the detoxification of cadmium in the body. This compound has been found to inhibit enzymes such as metallothionein and glutathione S-transferase, which are responsible for binding and removing cadmium from the body. By inhibiting these enzymes, cadmium bis(piperidine-1-carbodithioate) can increase the toxicity of cadmium in the body.
Effets Biochimiques Et Physiologiques
Cadmium bis(piperidine-1-carbodithioate) has been found to have several biochemical and physiological effects. In addition to its ability to inhibit enzymes involved in the detoxification of cadmium, this compound has also been found to induce oxidative stress and DNA damage in cells. These effects can lead to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cadmium bis(piperidine-1-carbodithioate) in lab experiments is its ability to selectively inhibit enzymes involved in the detoxification of cadmium. This allows researchers to study the mechanisms of cadmium toxicity in a controlled setting. However, one limitation of using this compound is its potential toxicity to cells and tissues. Careful dosing and handling of the compound is required to avoid unintended toxicity.
Orientations Futures
There are several future directions for the study of cadmium bis(piperidine-1-carbodithioate). One potential direction is the development of new therapeutic agents for the treatment of cadmium poisoning. By studying the mechanisms of action of this compound, researchers may be able to identify new targets for drug development. Another potential direction is the study of the effects of cadmium bis(piperidine-1-carbodithioate) on other enzymes and biological pathways. This may lead to a better understanding of the broader effects of cadmium toxicity on the body.
Méthodes De Synthèse
The synthesis of cadmium bis(piperidine-1-carbodithioate) involves the reaction of cadmium chloride with piperidine-1-carbodithioate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
Cadmium bis(piperidine-1-carbodithioate) has been used in various scientific research applications. One of the most common applications is in the study of cadmium toxicity. This compound has been found to be a potent inhibitor of various enzymes that are involved in the detoxification of cadmium in the body. As such, it has been used to study the mechanisms of cadmium toxicity and to identify potential therapeutic targets for the treatment of cadmium poisoning.
Propriétés
Numéro CAS |
14949-59-8 |
|---|---|
Nom du produit |
Cadmium bis(piperidine-1-carbodithioate) |
Formule moléculaire |
C12H20CdN2S4 |
Poids moléculaire |
433 g/mol |
Nom IUPAC |
cadmium(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Cd/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
Clé InChI |
CBRPDZBWFKLGJH-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
SMILES canonique |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
Autres numéros CAS |
14949-59-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



